molecular formula C28H57NO9S B12421434 m-PEG8-amide-C10-Thiol

m-PEG8-amide-C10-Thiol

Cat. No.: B12421434
M. Wt: 583.8 g/mol
InChI Key: GVWUXNPQCUTKPH-UHFFFAOYSA-N
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Description

m-PEG8-amide-C10-Thiol is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-amide-C10-Thiol involves the conjugation of a PEG chain with an amide bond to a decyl (C10) thiol groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in controlled environments to minimize contamination and ensure the safety of the workers .

Chemical Reactions Analysis

Types of Reactions

m-PEG8-amide-C10-Thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

m-PEG8-amide-C10-Thiol is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:

Mechanism of Action

m-PEG8-amide-C10-Thiol functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific PEG chain length and functional groups, which provide optimal properties for the synthesis of PROTACs. Its structure allows for efficient conjugation and stability, making it a valuable tool in the development of targeted therapies .

Properties

Molecular Formula

C28H57NO9S

Molecular Weight

583.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide

InChI

InChI=1S/C28H57NO9S/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-11-29-28(30)10-8-6-4-2-3-5-7-9-27-39/h39H,2-27H2,1H3,(H,29,30)

InChI Key

GVWUXNPQCUTKPH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCCCCCCS

Origin of Product

United States

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